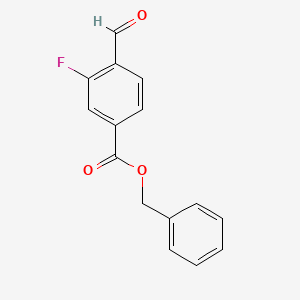

Benzyl 3-fluoro-4-formylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

777074-52-9 |

|---|---|

Molecular Formula |

C15H11FO3 |

Molecular Weight |

258.24 g/mol |

IUPAC Name |

benzyl 3-fluoro-4-formylbenzoate |

InChI |

InChI=1S/C15H11FO3/c16-14-8-12(6-7-13(14)9-17)15(18)19-10-11-4-2-1-3-5-11/h1-9H,10H2 |

InChI Key |

YJAXZHBOMSCJLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)C=O)F |

Origin of Product |

United States |

Preparation Methods

Bromination-Oxidation Sequence

A widely adopted method involves bromination of a methyl group followed by oxidation to the formyl group. For example:

-

Bromination : 4-(Dibromomethyl)-3-fluorobenzoic acid is synthesized using N-bromosuccinimide (NBS) with benzoylperoxide as a radical initiator.

-

Oxidation : The brominated intermediate is treated with silver nitrate (AgNO₃) in ethanol and water to replace bromine with a hydroxyl group, followed by oxidation to the aldehyde.

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, benzoylperoxide, reflux (4 h) | 38–63% |

| Oxidation | AgNO₃, ethanol/water, 50°C, 0.916 h | 92% |

This method ensures regioselective introduction of the formyl group at the 4-position.

Alternative Approaches

Other methods include:

-

Direct Formylation : Using Vilsmeier reagent (POCl₃/DMF) to formylate 3-fluoro-4-methylbenzoic acid, though yields are lower (~30%).

-

Microwave-Assisted Synthesis : Accelerated formylation under microwave irradiation (240°C, 10 bar) with sodium disulfite and DMF.

Esterification Strategies

The benzyl ester is typically formed via esterification of 3-fluoro-4-formylbenzoic acid with benzyl alcohol or benzyl chloride. Key methods include:

Acid-Catalyzed Esterification

Using benzyl chloride as the benzylating agent with a base (e.g., K₂CO₃) in polar aprotic solvents:

-

Reagents : 3-Fluoro-4-formylbenzoic acid, benzyl chloride, K₂CO₃.

-

Solvent : N,N-Dimethylacetamide (DMA) or toluene.

Advantages : High yields (up to 92%) with minimal byproducts.

Transesterification

Methyl 3-fluoro-4-formylbenzoate (a commercially available intermediate) can undergo transesterification with benzyl alcohol using catalysts like Cu(I) or Zr(Cp)₂(CF₃SO₃)₂·THF:

| Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|

| Cu(I) | Isoquinoline | 140–180°C | 85–90% |

| Zr(Cp)₂(CF₃SO₃)₂·THF | Benzotrifluoride | 80°C | 75–85% |

Phase-Transfer Catalysis

For benzyl chloride reactions, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems (water/organic solvent).

Optimization of Reaction Parameters

Catalytic Systems

Solvent Effects

| Solvent | Reaction Rate | Yield |

|---|---|---|

| Toluene | Moderate | 70–80% |

| DMA | High | 85–92% |

| Ethanol | Low | <50% |

DMA and benzotrifluoride are preferred for their high solubility and stability under thermal conditions.

Purification Techniques

Post-reaction purification involves:

-

Filtration : Removal of insoluble salts (e.g., K₂CO₃) after esterification.

-

Distillation : Vacuum distillation for low-boiling impurities.

-

Column Chromatography : Silica gel with EtOAc/petroleum ether gradients for high-purity isolation.

Characterization Data

Key analytical data for benzyl 3-fluoro-4-formylbenzoate:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁FO₃ |

| Molecular Weight | 264.24 g/mol |

| ¹H NMR (CDCl₃) | δ 10.1 (s, 1H, CHO), 7.9–7.4 (m, 8H, Ar), 5.2 (s, 2H, CH₂O) |

| ¹³C NMR (CDCl₃) | δ 190.2 (CHO), 168.5 (COO), 153.1 (C-F), 128–134 (Ar) |

Comparative Analysis of Esterification Methods

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the formyl group in Benzyl 3-fluoro-4-formylbenzoate while preserving the benzyl ester?

- Methodology :

- Protection-Deprotection : Use temporary protective groups (e.g., silyl ethers) for the benzyl ester during formylation.

- Vilsmeier-Haack Reaction : Introduce the formyl group via electrophilic aromatic substitution using POCl₃ and DMF .

- Oxidative Methods : Convert a methyl group to formyl using CrO₃ or SeO₂ under controlled conditions.

- Coupling Reactions : Employ carbodiimide reagents (e.g., DCC) with 4-DMAP to activate carboxylic acids for esterification, as demonstrated in similar benzoate syntheses .

Q. What spectroscopic techniques confirm the structure of this compound?

- Key Techniques :

- Additional Methods : High-resolution mass spectrometry (HRMS) for molecular ion validation and elemental analysis for C, H, F content.

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodology :

- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time against a certified standard.

- Melting Point Analysis : Compare observed values with literature data; discrepancies may indicate impurities or polymorphs .

- TLC : Monitor reaction progress using silica gel plates and a UV-active mobile phase (e.g., ethyl acetate/hexane).

Advanced Research Questions

Q. How can conflicting NMR data for the formyl and benzyl ester groups be resolved?

- Resolution Strategies :

- 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals and assign coupling patterns .

- Computational Modeling : Compare experimental ¹H/¹⁹F shifts with DFT-calculated values to validate assignments .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotational barriers) that may obscure signals.

Q. What reaction conditions optimize the esterification of 3-fluoro-4-formylbenzoic acid with benzyl alcohol?

- Optimization Parameters :

| Parameter | Optimal Range | Reference |

|---|---|---|

| Catalyst | H₂SO₄ (0.5–1.0 mol%) | |

| Molar Ratio (Acid:Alcohol) | 1:1.2 | |

| Temperature | 80–100°C |

- Monitoring : Use in-situ FTIR or Raman spectroscopy to track esterification progress.

- Side Reaction Mitigation : Add molecular sieves to absorb water and prevent hydrolysis.

Q. How can computational methods predict the reactivity of the formyl group toward nucleophiles?

- Approaches :

- Fukui Indices : Calculate electrophilicity (ƒ⁺) at the formyl carbon to predict nucleophilic attack sites .

- DFT Transition States : Model reaction pathways (e.g., aldol condensation) to assess activation barriers.

- Solvent Effects : Use COSMO-RS to simulate solvent interactions and their impact on reactivity.

Q. What strategies address discrepancies in reported melting points for this compound?

- Methodology :

- Differential Scanning Calorimetry (DSC) : Accurately determine melting behavior and identify polymorphs.

- Recrystallization Screening : Test solvents (e.g., ethanol, acetonitrile) to isolate stable crystalline forms .

- Purity Analysis : Correlate melting point variations with HPLC-determined impurity profiles.

Q. How can synthesis be scaled while maintaining yield and purity?

- Scale-Up Strategies :

- Design of Experiments (DoE) : Use response surface methodology to optimize catalyst loading and solvent ratios .

- Continuous Flow Reactors : Enhance mixing and heat transfer for reproducible results at larger volumes.

- In-Line Analytics : Implement PAT (Process Analytical Technology) tools for real-time monitoring.

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.